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Compound of Interest

Compound Name: Omeprazole-N-oxide

Cat. No.: B194791

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the
synthesis of Omeprazole-N-oxide, a key metabolite of the widely used proton pump inhibitor,
omeprazole. This document is intended to serve as a valuable resource for researchers in
medicinal chemistry, drug metabolism, and pharmacology, providing a step-by-step guide for
the laboratory-scale synthesis and characterization of this important compound for research
purposes.

Introduction

Omeprazole-N-oxide is a primary metabolite of omeprazole, formed in the body through the
action of cytochrome P450 enzymes.[1][2][3] As a significant component in the metabolic
profile of omeprazole, the availability of pure Omeprazole-N-oxide is crucial for a variety of
research applications. These include its use as a reference standard in pharmacokinetic and
drug metabolism studies, for the investigation of potential off-target effects, and in the study of
drug-drug interactions involving the CYP enzyme system.[1][2][3] Understanding the synthesis
and properties of this metabolite is therefore of high importance for a complete understanding
of omeprazole's pharmacology.

Synthesis of Omeprazole-N-oxide

The synthesis of Omeprazole-N-oxide can be achieved through a multi-step process,
beginning with the appropriate pyridine precursor. The overall synthetic strategy involves three
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key transformations:

» N-oxidation of the Pyridine Ring: The synthesis commences with the N-oxidation of a
substituted pyridine derivative.

» Nucleophilic Substitution: This is followed by a condensation reaction between the N-
oxidized pyridine intermediate and a benzimidazole thiol.

» Sulfoxidation: The final step involves the selective oxidation of the sulfide linkage to the
corresponding sulfoxide.

A schematic of the overall synthesis is presented below:

m-CPBA,
2-Chloromethyl-3,5-dimethyl- Dichloromethane N 2-Chloromethyl-3,5-dimethyl-
4-methoxypyridine 4-methoxypyridine-N-oxide DMF, K2C03

\—> 2-[[(4-Methoxy-3,5-dimethyl- m-CPBA,

1-oxido-2-pyridinyl)methyl]sulfanyl]- M Omeprazole-N-oxide

> 1H-benzimidazole

2-Mercapto-5-methoxy-
benzimidazole

Click to download full resolution via product page

A high-level overview of the synthetic workflow for Omeprazole-N-oxide.

Experimental Protocols

The following protocols provide detailed methodologies for each of the key synthetic steps.

Step 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-
methoxypyridine-N-oxide

This initial step involves the N-oxidation of the pyridine starting material.
Protocol:

¢ Dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine in a suitable solvent such as
dichloromethane.[4]
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e Cool the solution to 0-5 °C in an ice bath.

e Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in
dichloromethane to the cooled solution.

¢ Maintain the reaction mixture at 0-5 °C and stir for 1-2 hours, monitoring the progress by
Thin Layer Chromatography (TLC).

e Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium
bicarbonate to quench any remaining m-CPBA, followed by a wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide.

The crude product can be purified by column chromatography on silica gel.

Parameter Value Reference

] ] 2-Chloromethyl-3,5-dimethyl-4-
Starting Material . [4]
methoxypyridine

m-Chloroperoxybenzoic acid

Reagent (m-CPBA) [4]
Solvent Dichloromethane [4]
Temperature 0-5°C [4]
Reaction Time 1-2 hours [4]
Typical Yield ~52% [4]

Step 2: Synthesis of 2-[[(4-Methoxy-3,5-dimethyl-1-
oxido-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole

This step involves the condensation of the N-oxide intermediate with 2-mercapto-5-
methoxybenzimidazole.

Protocol:
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e To a solution of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide in
dimethylformamide (DMF), add 2-mercapto-5-methoxybenzimidazole and potassium
carbonate.[4]

 Stir the reaction mixture at ambient temperature for 12-18 hours, monitoring the progress by
TLC.

o After completion, pour the reaction mixture into ice-water to precipitate the product.

« Filter the solid, wash with water, and dry under vacuum to obtain the crude sulfide product.

e The product can be further purified by recrystallization.

Parameter Value Reference

2-Chloromethyl-3,5-dimethyl-4-
] ] methoxypyridine-N-oxide, 2-
Starting Materials [4]
Mercapto-5-

methoxybenzimidazole

Reagent Potassium Carbonate (K2COs3) [4]
Solvent Dimethylformamide (DMF) [4]
Temperature Ambient [4]
Reaction Time 12-18 hours [4]
Typical Yield Good (4]

Step 3: Synthesis of Omeprazole-N-oxide

The final step is the selective oxidation of the sulfide to the sulfoxide.
Protocol:

o Dissolve the sulfide intermediate from Step 2 in dichloromethane and cool the solution to O
°C.[4]

e Slowly add a solution of m-CPBA (1.0 equivalent) in dichloromethane.
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 Stir the reaction at 0 °C for 1 hour.[4] The reaction should be carefully monitored to avoid
over-oxidation to the sulfone.

 After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium
bicarbonate and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

e The crude Omeprazole-N-oxide can be purified by column chromatography to yield the final
product. A mixture of the desired sulfoxide (~90%) and the sulfone byproduct (~10%) is often
obtained and requires careful purification.[4]

Parameter Value Reference

2-[[(4-Methoxy-3,5-dimethyl-1-
) ] oxido-2-
Starting Material o [4]
pyridinyl)methyl]sulfanyl]-1H-

benzimidazole

m-Chloroperoxybenzoic acid

Reagent [4]
(m-CPBA)
Solvent Dichloromethane [4]
Temperature 0°C [4]
Reaction Time 1 hour [4]
) Sulfoxide (~90%), Sulfone
Product Ratio [4]

(~10%)

Characterization of Omeprazole-N-oxide

The identity and purity of the synthesized Omeprazole-N-oxide should be confirmed by
various analytical techniques.
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Property Value Reference
Chemical Formula C17H10N304S [5]
Molecular Weight 361.42 g/mol [5]
CAS Number 176219-04-8 [5]
Appearance White to off-white solid [1]
Purity >98% (commercially available)  [6]
UV/Vis (Amax) 272,303 nm [6]

Spectroscopic Data:

e 1H NMR (CDCIs, & ppm) of intermediate 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine-N-
oxide: 8.06 (s, 1H, Ar-H), 4.93 (s, 2H, CH2), 3.77 (s, 3H, OCHs), 2.36 (s, 3H, CHs), 2.24 (s,
3H, CH3).[4]

e Mass Spectrometry: The mass spectrum of Omeprazole-N-oxide would be expected to
show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns
can be compared with literature data for omeprazole and its metabolites.[2]

Biological Context and Signaling Pathways

Omeprazole-N-oxide is a significant metabolite of omeprazole and its primary biological
relevance lies in its interaction with drug-metabolizing enzymes, particularly the cytochrome
P450 system.

Inhibition of CYP Enzymes:

Omeprazole and its metabolites, including the N-oxide, are known to be inhibitors of CYP2C19
and CYP3A4.[1][2][3] This inhibition is a critical factor in potential drug-drug interactions, where
the co-administration of omeprazole can affect the metabolism of other drugs cleared by these
enzymes. The N-oxide metabolite contributes to the overall inhibitory profile of omeprazole.[1]
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Metabolic formation of Omeprazole-N-oxide and its role in CYP enzyme inhibition.

While the direct effects of Omeprazole-N-oxide on other cellular signaling pathways are not as

extensively studied as the parent compound, it is important to consider that metabolites can

sometimes possess their own unique biological activities. Further research is warranted to

explore the potential for Omeprazole-N-oxide to modulate other cellular targets.

Conclusion

This application note provides a detailed guide for the synthesis and characterization of

Omeprazole-N-oxide for research purposes. The provided protocols, data tables, and

diagrams offer a comprehensive resource for scientists working in drug development and
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related fields. The availability of a reliable synthetic route for this key metabolite will facilitate
further research into the pharmacology, metabolism, and potential biological activities of
omeprazole and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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